molecular formula C19H18ClN5O2 B11410762 8-Chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 903131-34-0

8-Chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11410762
CAS No.: 903131-34-0
M. Wt: 383.8 g/mol
InChI Key: SLDZTMHHFSSPIZ-UHFFFAOYSA-N
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Description

8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo ring fused with a quinoxaline moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolo ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the quinoxaline moiety: This step often involves condensation reactions with suitable reagents.

    Final assembly: The final step involves coupling the triazolo and quinoxaline fragments under specific reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and continuous flow reactors.

Chemical Reactions Analysis

8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It can be used to study the interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It may be employed as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: Its unique chemical properties might be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine include other triazoloquinoxalines and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of 8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern and the presence of the ethoxy and methoxy groups, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

903131-34-0

Molecular Formula

C19H18ClN5O2

Molecular Weight

383.8 g/mol

IUPAC Name

8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C19H18ClN5O2/c1-3-27-16-7-4-12(8-17(16)26-2)10-21-18-19-24-22-11-25(19)15-9-13(20)5-6-14(15)23-18/h4-9,11H,3,10H2,1-2H3,(H,21,23)

InChI Key

SLDZTMHHFSSPIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4)OC

Origin of Product

United States

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